molecular formula C21H14BrClN2O5 B5235299 (5E)-5-[2-bromo-5-methoxy-4-(prop-2-yn-1-yloxy)benzylidene]-1-(4-chlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

(5E)-5-[2-bromo-5-methoxy-4-(prop-2-yn-1-yloxy)benzylidene]-1-(4-chlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B5235299
M. Wt: 489.7 g/mol
InChI Key: IHSNTMUUSNAPSB-OQLLNIDSSA-N
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Description

(5E)-5-[2-bromo-5-methoxy-4-(prop-2-yn-1-yloxy)benzylidene]-1-(4-chlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic compound characterized by its unique structure, which includes a pyrimidine core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[2-bromo-5-methoxy-4-(prop-2-yn-1-yloxy)benzylidene]-1-(4-chlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves multiple steps, starting from readily available precursors. One common approach is the condensation of a substituted benzaldehyde with a pyrimidine derivative under basic conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or pyrrolidine to facilitate the condensation reaction.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[2-bromo-5-methoxy-4-(prop-2-yn-1-yloxy)benzylidene]-1-(4-chlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

The reactions typically require specific conditions, such as controlled temperatures and pH levels, to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

(5E)-5-[2-bromo-5-methoxy-4-(prop-2-yn-1-yloxy)benzylidene]-1-(4-chlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections.

    Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (5E)-5-[2-bromo-5-methoxy-4-(prop-2-yn-1-yloxy)benzylidene]-1-(4-chlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, which play a role in cell signaling pathways involved in cancer progression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (5E)-5-[2-bromo-5-methoxy-4-(prop-2-yn-1-yloxy)benzylidene]-1-(4-chlorophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of both halogen atoms and a pyrimidine core makes it a versatile compound for various applications.

Properties

IUPAC Name

(5E)-5-[(2-bromo-5-methoxy-4-prop-2-ynoxyphenyl)methylidene]-1-(4-chlorophenyl)-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14BrClN2O5/c1-3-8-30-18-11-16(22)12(10-17(18)29-2)9-15-19(26)24-21(28)25(20(15)27)14-6-4-13(23)5-7-14/h1,4-7,9-11H,8H2,2H3,(H,24,26,28)/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHSNTMUUSNAPSB-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)Cl)Br)OCC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C(=C1)/C=C/2\C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)Cl)Br)OCC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14BrClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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